molecular formula C9H11N B13043950 (S)-1-Phenylprop-2-EN-1-amine

(S)-1-Phenylprop-2-EN-1-amine

Cat. No.: B13043950
M. Wt: 133.19 g/mol
InChI Key: VESLRNDUOCLYDT-VIFPVBQESA-N
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Description

(S)-1-Phenylprop-2-EN-1-amine is an organic compound with a chiral center, making it optically active This compound is a derivative of phenethylamine and is characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylprop-2-EN-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of prochiral imines or enamines. This process often employs rhodium or ruthenium-based catalysts under mild conditions to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylprop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Phenylprop-2-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (S)-1-Phenylprop-2-EN-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler analog without the double bond.

    Amphetamine: A structurally similar compound with a different substitution pattern.

    Methamphetamine: Similar to amphetamine but with an additional methyl group.

Uniqueness

(S)-1-Phenylprop-2-EN-1-amine is unique due to its chiral nature and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

(1S)-1-phenylprop-2-en-1-amine

InChI

InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2/t9-/m0/s1

InChI Key

VESLRNDUOCLYDT-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1)N

Canonical SMILES

C=CC(C1=CC=CC=C1)N

Origin of Product

United States

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